5-bromo-N-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl]-2-methoxybenzamide
Description
5-bromo-N-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl]-2-methoxybenzamide is a complex organic compound that features a thiazole ring, a bromine atom, and a methoxybenzamide group
Properties
IUPAC Name |
5-bromo-N-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrClN3O2S2/c1-25-15-7-4-11(19)8-13(15)16(24)22-17(26)23-18-21-14(9-27-18)10-2-5-12(20)6-3-10/h2-9H,1H3,(H2,21,22,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHNIXMLSGJTKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NC(=S)NC2=NC(=CS2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl]-2-methoxybenzamide typically involves multiple steps. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and a haloketone.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This often includes the use of high-efficiency catalysts and advanced purification techniques to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl]-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a sulfoxide or sulfone derivative, while reduction could produce a thioether .
Scientific Research Applications
5-bromo-N-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl]-2-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its thiazole ring structure.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-bromo-N-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl]-2-methoxybenzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-(4-chlorophenyl)-2-fluorobenzamide
- 5-bromo-N-(3-chlorophenyl)-2-fluorobenzamide
- 5-bromo-N-(3-chloro-4-methoxyphenyl)-2-fluorobenzamide
Uniqueness
What sets 5-bromo-N-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl]-2-methoxybenzamide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both bromine and thiazole rings enhances its potential as a versatile compound in various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
